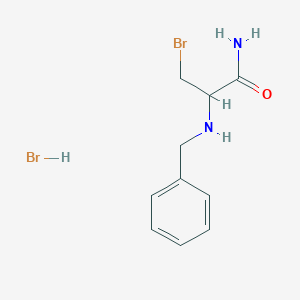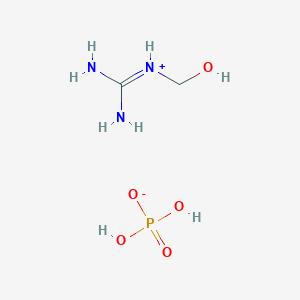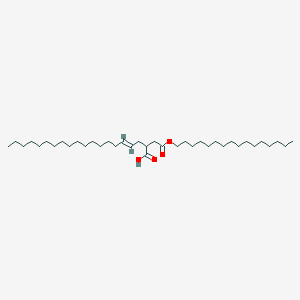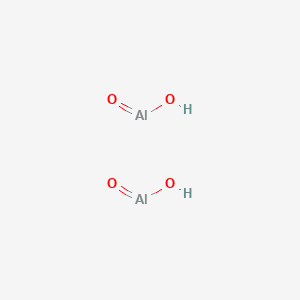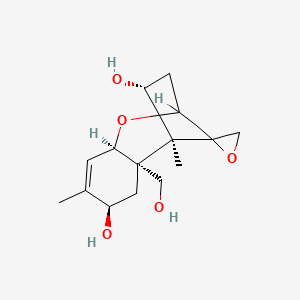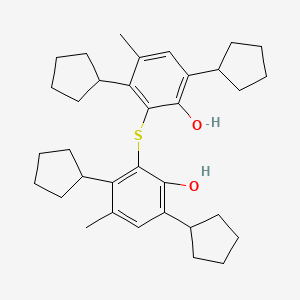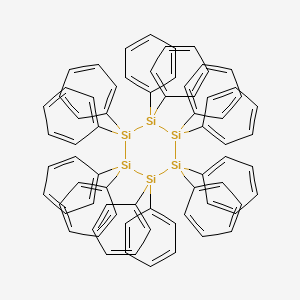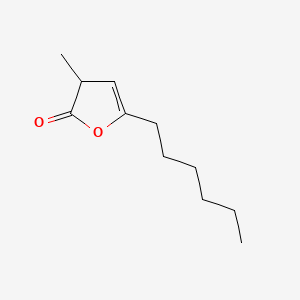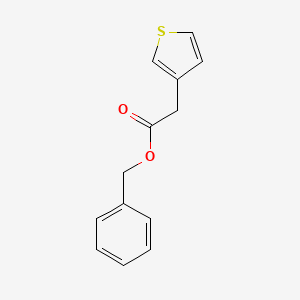
Benzyl 3-thienylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-thienylacetate: is an organic compound with the molecular formula C13H12O2S It is an ester formed from benzyl alcohol and 3-thiopheneacetic acid The compound features a benzyl group attached to a thiophene ring through an ester linkage
準備方法
Synthetic Routes and Reaction Conditions: Benzyl 3-thienylacetate can be synthesized through the esterification reaction between benzyl alcohol and 3-thiopheneacetic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: Benzyl 3-thienylacetate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring in this compound can undergo electrophilic substitution reactions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of iron (Fe) as a catalyst.
Major Products Formed:
Oxidation: Formation of benzyl 3-thienylacetic acid.
Reduction: Formation of benzyl 3-thienylmethanol.
Substitution: Formation of brominated derivatives of this compound.
科学的研究の応用
Chemistry: Benzyl 3-thienylacetate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds.
Biology: In biological research, this compound is studied for its potential biological activities
Medicine: The compound and its derivatives are being investigated for their potential therapeutic properties. Research is ongoing to explore their efficacy in treating various medical conditions.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities.
作用機序
The mechanism of action of benzyl 3-thienylacetate involves its interaction with specific molecular targets. The ester linkage and the thiophene ring play crucial roles in its reactivity and interactions. The compound can undergo hydrolysis to release benzyl alcohol and 3-thiopheneacetic acid, which can then interact with various biological targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes.
類似化合物との比較
Benzyl acetate: Similar ester structure but with an acetate group instead of a thiophene ring.
Thiopheneacetic acid esters: Compounds with similar thiophene ring structures but different ester groups.
Benzyl benzoate: Another ester with a benzyl group but with a benzoate group instead of a thiophene ring.
Uniqueness: Benzyl 3-thienylacetate is unique due to the presence of both a benzyl group and a thiophene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The thiophene ring, in particular, contributes to its aromaticity and potential reactivity, setting it apart from other similar esters.
特性
CAS番号 |
50893-37-3 |
|---|---|
分子式 |
C13H12O2S |
分子量 |
232.30 g/mol |
IUPAC名 |
benzyl 2-thiophen-3-ylacetate |
InChI |
InChI=1S/C13H12O2S/c14-13(8-12-6-7-16-10-12)15-9-11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
InChIキー |
AFYCAIBLAZNEIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


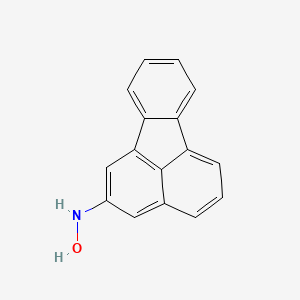


![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)
